molecular formula C17H24N2O B8600919 6-Methyl-N,N-dicyclopentylnicotinamide

6-Methyl-N,N-dicyclopentylnicotinamide

Cat. No. B8600919
M. Wt: 272.4 g/mol
InChI Key: ZIDIKEIJKCWHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-N,N-dicyclopentylnicotinamide is a useful research compound. Its molecular formula is C17H24N2O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-N,N-dicyclopentylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-N,N-dicyclopentylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Methyl-N,N-dicyclopentylnicotinamide

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N,N-dicyclopentyl-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H24N2O/c1-13-10-11-14(12-18-13)17(20)19(15-6-2-3-7-15)16-8-4-5-9-16/h10-12,15-16H,2-9H2,1H3

InChI Key

ZIDIKEIJKCWHHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C2CCCC2)C3CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-methylnicotinic acid (1.37 g, 10 mmol) in toluene (10 ml), N,N-dicyclopentylamine (1.84 g, 12 mmol) was added To the homogenous solution obtained, phosphorus oxychloride (0.23 mL, 12 mmol) was injected in dropwise fashion. The reaction mixture was then immersed in an oil-bath at 130° C. and refluxed for 8 h. The reaction flask was cooled and stirred at room temperature. After 16h, the reaction was quenched with water and extracted in ethyl acetate. The organic layer was successively washed with aq. potassium carbonate, water and brine. After drying (MgSO4), the solvent was removed. The crude product (2.5 g) was chromatographed (silica gel, ethyl acetate/acetonitrile 100/1.5) to give the title compound (1.2 g, 44%). IR (KBr)1625, 1590, 1450, 1430, 1375, 1340, 1290, 1130, 840, 750 cm-1 ; 1H NMR (CDCl3) 1.4-2.35 (m, 16H), 2.57 (s, 3H), 3.6-3.9 (m,2H), 7.17 (d, J=8 Hz, 1H), 7.6 (dd,J=3,8 Hz, 1H), and 8.5 ppm (d,J=3 Hz,1H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Yield
44%

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